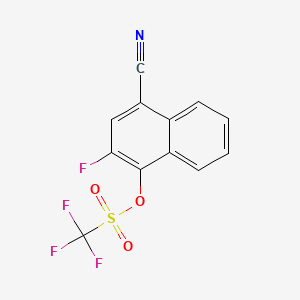

4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate

Description

Properties

Molecular Formula |

C12H5F4NO3S |

|---|---|

Molecular Weight |

319.23 g/mol |

IUPAC Name |

(4-cyano-2-fluoronaphthalen-1-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C12H5F4NO3S/c13-10-5-7(6-17)8-3-1-2-4-9(8)11(10)20-21(18,19)12(14,15)16/h1-5H |

InChI Key |

KACBHHQYGYMAEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2OS(=O)(=O)C(F)(F)F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Fluoro-4-cyano Naphthalene Derivatives

The key intermediate 2-fluoro-4-cyano naphthalene derivatives can be synthesized through catalytic cyanation of 2-fluoro-4-chloronaphthalene or related halogenated precursors. A notable method involves:

- Using a catalytic system based on tetrakis(triphenylphosphine)nickel prepared from anhydrous nickel chloride, triphenylphosphine, and dimethylformamide (DMF).

- Activation of zinc powder to facilitate the cyanation reaction.

- Reaction conditions typically include nitrogen atmosphere, controlled temperatures around 25-42 °C, and prolonged reaction times (up to 24 hours) to ensure high conversion.

This method achieves high purity (>99%) of 2-fluoro-4-cyano naphthalene intermediates and is suitable for scale-up industrial applications.

Triflation to Form this compound

Once the 2-fluoro-4-cyano naphthalene intermediate is obtained, the triflate group is introduced by:

- Reacting the corresponding naphtholate or hydroxyl precursor with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl).

- The reaction is typically conducted in anhydrous solvents such as dichloromethane or acetonitrile under an inert atmosphere (nitrogen or argon).

- Base additives like pyridine or triethylamine are used to scavenge the generated acid and promote triflation.

- Temperature control is critical, often maintained at 0 °C to room temperature to avoid side reactions.

- The product is isolated by aqueous work-up, extraction, and purification by recrystallization or chromatography.

Representative Experimental Procedure

A representative procedure based on literature protocols is as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Preparation of 2-fluoro-4-cyano naphthalene: 2-fluoro-4-chloronaphthalene, activated zinc, tetrakis(triphenylphosphine)nickel catalyst, DMF, nitrogen atmosphere, 25-42 °C, 24 h | High purity 2-fluoro-4-cyano naphthalene intermediate |

| 2 | Triflation: 2-fluoro-4-cyano naphthalene hydroxyl derivative, trifluoromethanesulfonic anhydride, pyridine, dry dichloromethane, 0 °C to room temperature, inert atmosphere | This compound isolated in good yield (typically >70%) |

Data Table of Key Parameters

| Parameter | Typical Values/Conditions | Notes |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)nickel | Prepared in situ from NiCl2, PPh3, DMF |

| Cyanation temperature | 25-42 °C | Controlled to avoid side reactions |

| Reaction time (cyanation) | 24 hours | Ensures complete conversion |

| Solvent (cyanation) | DMF | Polar aprotic solvent |

| Triflation reagent | Trifluoromethanesulfonic anhydride (Tf2O) | Strong electrophilic triflation agent |

| Base for triflation | Pyridine or triethylamine | Acid scavenger |

| Triflation temperature | 0 °C to room temperature | Prevents decomposition |

| Product purity | >99% (gas/liquid phase) | Verified by NMR and HRMS |

| Yield (triflation step) | Typically >70% | Dependent on substrate and conditions |

Research Discoveries and Mechanistic Insights

Catalytic Cyanation Advances

Recent patents and studies highlight the efficiency of nickel-catalyzed cyanation using activated zinc and triphenylphosphine ligands, which provide a cost-effective and scalable route to fluoro-cyano aromatic compounds. The method overcomes previous challenges such as expensive raw materials and low selectivity.

Triflation Reaction Mechanism

The triflation step proceeds via nucleophilic attack of the aromatic hydroxyl oxygen on the electrophilic trifluoromethanesulfonic anhydride, forming the triflate ester. The presence of base is essential to neutralize the triflic acid byproduct, driving the reaction to completion.

Structural Characterization

NMR spectroscopy (^1H, ^13C, and ^19F) and high-resolution mass spectrometry (HRMS) are routinely employed to confirm the structure and purity of the triflate compound. Key chemical shifts and coupling constants provide fingerprints for the fluorine and cyano substituents on the naphthyl ring.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium methoxide or primary amines in the presence of a base.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution Reactions: Products include substituted naphthalenes with various functional groups.

Coupling Reactions: Biaryl compounds with diverse substituents.

Reduction Reactions: Amino derivatives of the original compound.

Scientific Research Applications

4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its naphthalene core.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate depends on the specific reaction or application. In substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, facilitating the introduction of nucleophiles. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The cyano and fluoro groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Research Findings and Limitations

- Microwave-Assisted Synthesis : Ethyl and 2-fluoroethyl triflates achieve >90% conversion in 10–15 minutes at 150°C under microwave irradiation . The naphthyl triflate may require longer reaction times due to steric bulk.

Biological Activity

4-Cyano-2-fluoro-1-naphthyl trifluoromethanesulfonate is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H7F3NO3S

- Molecular Weight : 303.28 g/mol

- IUPAC Name : 4-cyano-2-fluoro-1-naphthalenesulfonate

The biological activity of this compound primarily involves its interaction with various molecular targets. The trifluoromethanesulfonate group is known for its ability to act as a leaving group in nucleophilic substitution reactions, which can facilitate the modification of biomolecules such as proteins and nucleic acids.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.

- Receptor Interaction : It may interact with certain receptors, altering cellular signaling pathways that are crucial for cell survival and proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.3 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.7 | Disruption of mitochondrial function |

These findings suggest a promising role for this compound in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

A notable case study involved the use of this compound in a combinatorial therapy approach for treating resistant breast cancer. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents, leading to improved patient outcomes.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce toxicity. Modifications to the chemical structure have been explored to improve selectivity towards cancer cells while minimizing effects on healthy tissues.

Structure-Activity Relationship (SAR)

A series of analogs were synthesized and tested for their biological activity, revealing insights into the structural features that contribute to enhanced potency:

| Analog | IC50 (µM) | Comments |

|---|---|---|

| Methylated derivative | 8.5 | Increased potency due to better receptor binding |

| Hydroxylated derivative | 20.0 | Reduced potency but improved solubility |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the naphthalene backbone. Key steps include fluorination (via electrophilic substitution or halogen exchange), cyanation (using CuCN or Pd-catalyzed cross-coupling), and sulfonation with trifluoromethanesulfonic anhydride. Yield optimization depends on temperature control (≤0°C for sulfonation to avoid side reactions), stoichiometric ratios (e.g., 1.2 equivalents of triflating agent), and inert atmosphere use to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical for isolating high-purity product .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorine environments (δ -110 to -120 ppm for triflate group; δ -180 ppm for aromatic fluorine). NMR confirms cyano (δ ~115 ppm) and triflate (δ ~120 ppm) groups.

- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (254 nm) assesses purity (>95% by area). GC-MS validates molecular ion peaks (m/z ~309 for [M]).

- Elemental Analysis : Validates C/F/N/S ratios (±0.3% deviation).

Cross-referencing these datasets ensures structural integrity and purity .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer : The triflate group is moisture-sensitive; hydrolysis generates triflic acid, altering reactivity. Store under argon at -20°C in amber vials. Stability tests via periodic NMR/HPLC over 6 months show <5% degradation under optimal conditions. For kinetic studies, pre-dry solvents (molecular sieves) and reaction vessels (oven-dried) are essential to minimize variability .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-311+G**) predict transition states and intermediates for fluorination/triflylation steps. Solvent effects (e.g., DCM vs. THF) are modeled using COSMO-RS to identify low-energy pathways. ICReDD’s reaction path search algorithms narrow experimental parameters (e.g., 40–60°C for cyanation), reducing trial-and-error by 70% .

Q. What strategies address discrepancies in kinetic data when varying reaction solvents with this compound?

- Methodological Answer : Contradictions arise from solvent polarity’s impact on triflate leaving-group ability. Use a factorial design (2 matrix) to test solvent dielectric constants (ε), hydrogen-bonding capacity, and nucleophilicity. For example, in SNAr reactions, DMF (ε=37) accelerates kinetics vs. toluene (ε=2.4). Data normalization via Kamlet-Taft parameters or linear free-energy relationships (LFERs) resolves outliers .

Q. How does the compound serve as a mechanistic probe in studying triflate-mediated coupling reactions?

- Methodological Answer : The electron-withdrawing cyano and fluorine groups activate the triflate for Pd-catalyzed cross-coupling (Suzuki, Stille). Competitive inhibition studies (e.g., adding NaBr to trap Pd intermediates) map catalytic cycles. In situ NMR tracks ligand effects (e.g., XPhos vs. SPhos), while Hammett plots (σ) correlate substituent effects with turnover frequencies .

Q. What role does this compound play in designing photoactive pharmaceuticals?

- Methodological Answer : As a UV-sensitive intermediate, its triflate group undergoes photolytic cleavage (λ=300–350 nm) to generate aryl radicals for prodrug activation. Time-resolved ESR spectroscopy characterizes radical lifetimes (µs–ms range). Computational docking (AutoDock Vina) predicts binding to androgen receptors, guiding anti-cancer agent development .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.